Product packaging for m-Xylene-d10(Cat. No.:CAS No. 116601-58-2)

m-Xylene-d10

Cat. No.: B055782
CAS No.: 116601-58-2
M. Wt: 116.23 g/mol
InChI Key: IVSZLXZYQVIEFR-ZGYYUIRESA-N
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Description

m-Xylene-d10, a perdeuterated analog of m-xylene where all ten hydrogen atoms are replaced by the stable isotope deuterium (²H), is an essential high-purity solvent for Nuclear Magnetic Resonance (NMR) spectroscopy. Its primary research value lies in its ability to provide a spectrally inert environment, as it produces no interfering proton (¹H) NMR signals, thereby allowing for the unambiguous analysis of solute molecules. This makes it indispensable for the structural elucidation and quantitative analysis of organic compounds, polymers, and complex natural products. The mechanism of action is based on the isotopic substitution, which shifts the solvent's residual signals away from the region of interest in the ¹H NMR spectrum. Beyond its role as an NMR solvent, this compound is also employed as a deuterated internal standard in mass spectrometry and in the study of reaction mechanisms and kinetics using isotopic labeling techniques, where its incorporation allows researchers to track molecular pathways and transformations with high precision. This reagent is characterized by its high isotopic enrichment (typically >99 atom % D), ensuring minimal signal interference and reliable, reproducible experimental results for the demanding requirements of analytical and synthetic research laboratories.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H10 B055782 m-Xylene-d10 CAS No. 116601-58-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,2,3,5-tetradeuterio-4,6-bis(trideuteriomethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10/c1-7-4-3-5-8(2)6-7/h3-6H,1-2H3/i1D3,2D3,3D,4D,5D,6D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVSZLXZYQVIEFR-ZGYYUIRESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])C([2H])([2H])[2H])[2H])C([2H])([2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40480403
Record name m-Xylene-d10
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40480403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

116.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116601-58-2
Record name m-Xylene-d10
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40480403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name m-Xylene-d10
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Advanced Analytical Spectroscopic and Chromatographic Applications of M Xylene D10

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural and Mechanistic Investigations

The absence of protons in m-Xylene-d10 makes it an excellent medium and reference compound for various NMR spectroscopic applications, from serving as a non-interfering solvent to an aid in the analysis of complex chemical mixtures.

Application of this compound as a Deuterated Solvent in High-Resolution NMR

In high-resolution NMR spectroscopy, the choice of solvent is paramount to obtaining clear and interpretable spectra. Deuterated solvents are essential because they are not detected in ¹H NMR spectra, thus preventing large solvent signals from obscuring the signals of the analyte. This compound, with a deuterium (B1214612) content of at least 98 atom % D, is a high-purity solvent used for this purpose. armar-europa.desigmaaldrich.com Its physical properties, such as a boiling point of 138-139 °C and a density of 0.95 g/mL at 25 °C, make it a suitable solvent for a variety of organic compounds. sigmaaldrich.com

The primary advantage of using this compound is that it provides a clear medium that does not interfere with the analysis of the dissolved substance, which is crucial for precise chemical characterizations. armar-europa.de This property is particularly beneficial when studying complex organic molecules and reaction intermediates, where unambiguous spectral data is necessary for structural elucidation. rsc.org Researchers have utilized this compound as a solvent in the characterization of intermediates and target products in organic synthesis, highlighting its role in enabling accurate spectral analysis. rsc.org The high isotopic purity ensures minimal background noise, leading to enhanced accuracy and resolution of the spectral data. armar-europa.deapolloscientific.co.uk

Table 1: Physical and Chemical Properties of this compound

Property Value
Linear Formula C₆D₄(CD₃)₂
Molecular Weight 116.23 g/mol
Boiling Point 138-139 °C
Density 0.95 g/mL at 25 °C
Isotopic Purity ≥98 atom % D
Refractive Index n20/D 1.497

This data is compiled from multiple sources. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com

Deuterium NMR (²H NMR) for Elucidating Molecular Dynamics and Interactions

Deuterium (²H) NMR spectroscopy is a powerful technique for studying the molecular dynamics and orientation of molecules. While specific studies focusing solely on the ²H NMR of this compound to elucidate its own molecular dynamics are not extensively detailed in the provided results, the principles of ²H NMR are well-established for studying deuterated molecules. For instance, ²H NMR has been employed to study the dynamics of xylene isomers within porous materials like metal-organic frameworks (MOFs). acs.org The quadrupolar splittings observed in the ²H NMR spectra of deuterated molecules provide detailed information about the local environment and the motional averaging of the C-D bond vectors. researchgate.net This technique allows for the investigation of molecular reorientations and interactions within a sample. rsc.orgnih.gov The splitting of peaks in the ²H NMR spectrum of deuterated compounds can also indicate the presence of minor isotopologues, which are molecules that differ only in their isotopic composition. rsc.org

Utility of Deuterium Labeling in ¹H and ¹³C NMR for Complex Mixture Analysis

The analysis of complex mixtures by ¹H NMR is often hampered by significant signal overlap due to the narrow chemical shift range of protons. magritek.comchemrxiv.orgmagritek.com The use of deuterated solvents like this compound is standard practice to avoid a large, broad solvent peak that would obscure the signals from the analytes. mdpi.com By dissolving the mixture in this compound, the resulting ¹H NMR spectrum is simplified, containing only signals from the non-deuterated components of the mixture. magritek.com

This simplification is also advantageous in ¹³C NMR. While ¹³C NMR offers a much wider chemical shift range, reducing the likelihood of signal overlap, the use of a deuterated solvent eliminates the solvent's carbon signals from the spectrum. magritek.com This ensures that all observed signals can be attributed to the components of the mixture under investigation. In some advanced NMR techniques, the deuterium signal of the solvent itself can be used as an integral standard for quantitative analysis, providing an alternative to traditional internal or external standards. researchgate.net The use of deuterated solvents is a fundamental strategy in NMR-based metabolomics and the analysis of complex formulations to remove interfering signals and improve the clarity of the spectra for the molecules of interest. magritek.com

Mass Spectrometry (MS) for Quantitative and Qualitative Analysis

The known mass shift of this compound compared to its non-deuterated counterpart makes it an ideal internal standard and tracer for mass spectrometric analysis, enhancing both the precision of quantification and the confidence in qualitative identification.

Isotope-Dilution Mass Spectrometry (IDMS) Utilizing this compound as an Internal Standard

Isotope-dilution mass spectrometry (IDMS) is a highly accurate method for quantifying compounds. It involves adding a known amount of an isotopically labeled version of the analyte, such as this compound, to the sample as an internal standard. epa.gov Because the labeled standard is chemically identical to the analyte (m-xylene), it behaves the same way during sample preparation, extraction, and analysis, correcting for any sample loss during these steps.

In the mass spectrometer, the deuterated standard is easily distinguished from the native analyte by its higher mass-to-charge ratio (m/z). epa.gov For example, o-xylene-d10 (B166450) has been used as a surrogate standard to quantify volatile organic compounds (VOCs) like benzene (B151609), toluene (B28343), ethylbenzene, and xylenes (B1142099) (BTEX) in environmental and biological samples. oregonstate.edu By comparing the signal intensity of the analyte to that of the known amount of the added deuterated standard, a precise concentration of the analyte in the original sample can be calculated. This technique is widely applied in environmental monitoring to determine the concentration of BTEX compounds in contaminated water and soil. gcms.czdergipark.org.trcedre.fr

Table 2: Example of IDMS for BTEX Analysis

Analyte Internal Standard Application Area
m-Xylene (B151644) This compound Environmental Monitoring
Toluene Toluene-d8 (B116792) Groundwater Analysis
o-Xylene (B151617) o-Xylene-d10 In Situ Bioremediation Studies

This table is a representation of the use of deuterated analogs in IDMS. oregonstate.educedre.fr

High-Resolution Mass Spectrometry for Metabolite Identification with Deuterated Tracers

Stable isotope-labeled compounds are extensively used as tracers in metabolic studies to identify and structurally elucidate metabolites. mdpi.comenergy.gov When a deuterated compound like this compound is introduced into a biological system, it follows the same metabolic pathways as its non-deuterated counterpart. apolloscientific.co.uk High-resolution mass spectrometry (HRMS) can then be used to track the metabolic fate of the compound. researchgate.net

Isotope-Ratio Mass Spectrometry in Environmental and Biological Sample Analysis

Isotope-Ratio Mass Spectrometry (IRMS) is a powerful technique used to determine the isotopic composition of elements in a sample, providing insights into the origin and transformation of compounds in environmental and biological systems. e3s-conferences.org In this context, this compound and other deuterated analogues are instrumental as tracers to follow the metabolic and environmental fate of hydrocarbon pollutants.

In biological analyses, this compound has been used to biosynthesize deuterated metabolites, such as toluic acid-d7 (TA-d7) and methylhippuric acid-d7 (MHA-d7). nih.gov These synthesized compounds can then serve as ideal internal standards for isotope dilution gas chromatography-mass spectrometry (GC-MS) methods designed to quantify trace levels of xylene metabolites in biological tissues, such as the brain. nih.gov

A notable application is in the study of microbial degradation of pollutants. Protein-based stable isotope probing (Protein-SIP) has been employed with methyl-labeled m-xylene to investigate anaerobic m-xylene-degrading consortia. nih.gov In these studies, researchers can track the incorporation of the stable isotopes from the labeled m-xylene into the proteins of microorganisms. This reveals which organisms within a complex microbial community are actively metabolizing the contaminant. nih.gov For instance, in a sulfate-reducing consortium fed with methyl-labeled m-xylene, analysis showed that 77% of the identified proteins had incorporated the ¹³C label, confirming their role in the biodegradation pathway. nih.gov

In environmental science, deuterated xylenes are used in field studies to trace the natural attenuation of petroleum hydrocarbons in contaminated aquifers. oregonstate.edu In a study conducted at a BTEX-contaminated site, deuterated o-xylene-d10 was injected into the groundwater as a tracer. The subsequent detection of its specific metabolite, o-methyl-BSA-d9, provided direct evidence of in-situ anaerobic biodegradation. oregonstate.edu Such studies allow for the quantification of biotransformation rates under real-world conditions.

Table 1: Application of Deuterated Xylenes in Biodegradation Studies

Application Area Technique Deuterated Compound Used Key Finding Reference(s)
Biological Tissue Analysis Isotope Dilution GC-MS This compound Biosynthesis of deuterated metabolites for use as internal standards in quantifying xylene metabolites in brain tissue. nih.gov
Microbial Community Analysis Protein-Stable Isotope Probing (Protein-SIP) Methyl-labeled m-xylene Identification of specific microorganisms (e.g., Desulfobacteriaceae) responsible for anaerobic m-xylene degradation. nih.gov
Environmental Contamination In-situ Aquifer Tracing o-Xylene-d10 Direct evidence and quantification of anaerobic biodegradation of xylene in contaminated groundwater. oregonstate.edu

Gas Chromatography-Mass Spectrometry (GC-MS) Techniques

Gas chromatography coupled with mass spectrometry (GC-MS) is a cornerstone for the separation, identification, and quantification of volatile and semi-volatile organic compounds. The selectivity of the mass spectrometer, which distinguishes compounds by their mass-to-charge ratio, makes it highly effective. mdpi.com Deuterated compounds like this compound are fundamental to enhancing the accuracy and reliability of GC-MS analyses, particularly through isotope dilution methods.

The development and validation of analytical methods are crucial for ensuring data quality. Deuterated standards, including this compound, are central to this process, especially when using isotope dilution, which is considered a definitive quantification technique. In this approach, a known quantity of the isotopically labeled standard is added to the sample at the beginning of the analytical procedure. The labeled standard behaves almost identically to the native analyte during extraction, cleanup, and injection, thereby compensating for any sample loss or matrix effects.

Method validation encompasses several key parameters:

Linearity: Calibration curves are constructed by plotting the relative response (ratio of the native analyte peak area to the internal standard peak area) against the concentration. epa.gov For example, the ASTM D5769 method for analyzing aromatics in gasoline uses a multipoint calibration with deuterated internal standards. scioninstruments.com

Accuracy and Recovery: Accuracy is often assessed through recovery studies. In a validated method for xylene metabolites, recoveries ranged from 80% to 104% when spiking brain tissue with known analyte concentrations along with deuterated standards derived from xylene-d10. nih.gov

Precision: Precision is measured by the relative standard deviation (RSD) of replicate measurements. Validated methods for polycyclic aromatic hydrocarbons (PAHs) using deuterated standards have achieved RSDs in the range of 4-11%. nih.gov

Limits of Detection (LOD) and Quantitation (LOQ): The use of deuterated standards helps in establishing low detection limits. An isotope dilution GC-MS method for xylene metabolites achieved on-column LOQs in the picogram range (e.g., 305 pg for DMP and 386 pg for MHA). nih.gov

EPA Method 1666 provides a clear example of method validation using isotope dilution, illustrating the calibration curve for o-xylene with its deuterated analogue, o-xylene-d10. epa.gov Similarly, EPA Method 8261 lists o-xylene-d10 as a potential internal standard and specifies its primary (m/z 116) and secondary (m/z 98) ions for quantification. epa.gov

Deuterated standards like this compound are indispensable for the routine screening of hydrocarbon contaminants in various matrices. Their use as internal standards ensures reliable quantification in complex samples such as food, water, and fuel.

In food safety, headspace solid-phase microextraction (SPME) coupled with GC-MS is used to screen seafood for volatile organic compounds (VOCs) associated with petrochemical contamination. sigmaaldrich.com For instance, p-xylene-d10 (B166488) has been used as an internal standard to verify the extraction recovery of other volatile compounds during the analysis of fish products. mdpi.com

For environmental monitoring, standard methods for determining petroleum hydrocarbons in sediments recommend the use of deuterated standards to ensure accurate quantification. jodc.go.jpvliz.be In the analysis of finished gasolines, ASTM Method D5769 relies on deuterated hydrocarbons to accurately determine the content of regulated aromatic compounds like benzene and toluene. scioninstruments.com The method is robust even for gasolines containing oxygenate additives, as the mass spectrometer can selectively detect the target compounds and their deuterated standards without interference. scioninstruments.com

Complementary Spectroscopic Techniques in the Study of this compound

While GC-MS is a primary tool, other spectroscopic techniques provide complementary information about the structure and composition of this compound and related isomer mixtures.

Raman spectroscopy is a vibrational spectroscopy technique that is highly effective for differentiating between chemical isomers. rktech.huphotonicsonline.com While isomers like m-xylene, o-xylene, and p-xylene (B151628) have the same molecular weight and cannot be distinguished by mass spectrometry alone, their different molecular structures result in unique vibrational modes and, consequently, distinct Raman spectra. pace.eduresearchgate.net This makes Raman an ideal tool for the qualitative and quantitative analysis of xylene isomer mixtures. researchgate.netmorressier.com

Studies have identified unique Raman bands that act as spectral markers for each isomer. acs.org These distinct peaks allow for the identification of each isomer even when they are present in a mixture. pace.edu For m-xylene, several unique and isolated peaks have been consistently observed.

Table 2: Unique Raman Peaks for Xylene Isomers

Isomer Unique Raman Peaks (cm⁻¹) Reference(s)
m-Xylene 527, 730, 1004, 1082, 1236, 1252 researchgate.netresearchgate.netacs.org
o-Xylene 572, 739, 1041, 1057, 1109, 1277 researchgate.netacs.org
p-Xylene 632, 801, 816, 1171, 1192, 1300 acs.org

Quantitative analysis of mixtures is achieved by comparing the intensity or area of a unique peak for one isomer to that of a common peak found in all isomers. pace.edumorressier.com The principles of isomer differentiation by Raman spectroscopy are directly applicable to deuterated species like this compound. Deuteration will cause a shift in the peak positions to lower frequencies due to the increased mass of the vibrating atoms, but the structural differences between deuterated isomers will still produce a unique spectral fingerprint for each.

Infrared (IR) spectroscopy, like Raman, probes the vibrational modes of a molecule. mvpsvktcollege.ac.in The two techniques are complementary, as their selection rules differ: IR spectroscopy detects vibrations that cause a change in the molecule's dipole moment, whereas Raman spectroscopy detects vibrations that cause a change in its polarizability. morressier.comacs.org

The substitution of hydrogen with deuterium in this compound has a significant and predictable effect on its IR spectrum. According to Hooke's Law, the vibrational frequency of a bond is inversely proportional to the reduced mass of the atoms involved. mvpsvktcollege.ac.in Since deuterium is twice as massive as hydrogen, the reduced mass of a C-D bond is greater than that of a C-H bond. This causes the vibrational modes involving deuterium to shift to lower frequencies (wavenumbers). libretexts.org

This isotopic shift is particularly evident in the C-D stretching region. Studies on deuterated polycyclic aromatic hydrocarbons (PAHs) show that C-D stretching vibrations appear in a distinct spectral window, typically between 4.4 and 4.7 µm (approximately 2272 to 2127 cm⁻¹). researchgate.netresearchgate.net This region is well separated from the C-H stretching region (around 3.3 µm or ~3030 cm⁻¹), making IR spectroscopy a powerful tool for identifying deuterated species. researchgate.net Furthermore, C-D bending modes are predicted to appear in the 9.5–12 µm and 14.5–17.9 µm regions. researchgate.net Detailed computational studies, which are crucial for interpreting the complex spectra of deuterated molecules, confirm large isotopic shifts upon deuteration. astrobiology.com By combining experimental IR spectra with theoretical calculations, a thorough assignment of the fundamental vibrational modes in deuterated species like this compound can be achieved. researchgate.net

Table 3: Compound Names and PubChem CIDs

Compound Name PubChem CID
This compound 139031
o-Xylene-d10 123282
p-Xylene-d10 123308
Benzene 241
Toluene 1140
Benzene-d6 75145
Toluene-d8 71578
Ethylbenzene-d10 16219416
Naphthalene-d8 85856
Anthracene-d10 92765

Kinetic and Mechanistic Investigations Using M Xylene D10

Primary and Secondary Kinetic Isotope Effects (KIEs) in Reaction Mechanism Elucidation

The kinetic isotope effect is a powerful tool for understanding reaction pathways. It is defined as the ratio of the rate constant of a reaction with a lighter isotope (kL) to the rate constant of the same reaction with a heavier isotope (kH). wikipedia.org When a bond to the isotopically labeled atom is formed or broken in the rate-determining step, a primary KIE is observed. Conversely, a secondary KIE arises when the isotopic substitution is at a position not directly involved in bond cleavage or formation in the rate-determining step.

The use of m-xylene-d10 allows for the direct quantification of how deuteration affects reaction rates. The magnitude of the KIE, expressed as the ratio kH/kD, provides crucial information. A normal primary KIE (kH/kD > 1) is typically observed because the zero-point energy of a C-D bond is lower than that of a C-H bond, meaning it requires more energy to break. libretexts.org For instance, the rate of a reaction involving a C-H bond can be 6–10 times faster than the corresponding reaction with a C-D bond. wikipedia.org

In studies of anaerobic m-xylene (B151644) oxidation by Azoarcus sp., the use of this compound helped to probe the initial enzymatic steps. asm.org Similarly, research on the catalytic reactions of m-xylene with deuterium (B1214612) on metal films has shown that while side-group exchange is rapid, the rates of exchange of ring atoms are dependent on the specific metal catalyst used. rsc.org These studies quantify the changes in reaction rates and provide insight into the mechanism of action. asm.orgrsc.org The rate of a reaction can be monitored using various analytical techniques such as gas chromatography and nuclear magnetic resonance spectrometry to determine the disappearance of reactants and the appearance of products over time. ebsco.com

The magnitude of the primary KIE is instrumental in identifying the rate-determining step of a reaction and characterizing the transition state. A large KIE value suggests that the C-H bond is significantly broken in the transition state of the rate-limiting step.

Conversely, a small or absent KIE (kH/kD ≈ 1) can indicate that C-H bond breaking is not involved in the rate-determining step. For instance, in the reaction of Cp*Rh(PMe3)H2 with a mixture of benzene (B151609) and benzene-d6, the absence of a KIE (kH/kD = 1.05 ± 0.06) suggested that the initial complexation of the arene occurs prior to the C-H bond breaking oxidative addition step. snnu.edu.cn

The following table displays kinetic isotope effects observed in different reactions, which helps in determining the rate-determining step.

ReactionSubstrate(s)KIE (kH/kD)Implication
Pd-catalyzed Oxidative Couplingo-xylene (B151617) / o-xylene-d10 (B166450)24 ± 2C-H activation is a key part of the turnover-limiting step. acs.org
Reaction with Hindered Aryl HalideBenzene / Benzene-d6SignificantHydrogen atom transfer is the rate-determining step. researchgate.net
Arene C-H Activation by Cp*Rh(PMe3)H2Benzene / Benzene-d61.05 ± 0.06Arene complexation occurs before the rate-determining C-H oxidative addition. snnu.edu.cn
Nondirected C-H Olefination of Areneso-xylene / o-xylene-d101.8 - 2.0C-H activation contributes to the overall reaction rate. chemrxiv.org

Solvent molecules can influence KIEs in several ways. They can act as reactants, leading to a primary isotope effect, or cause rapid hydrogen exchange between the substrate and the solvent. libretexts.org Changes in solvation can alter the energy of the transition state, resulting in secondary KIEs. libretexts.orgnih.gov For instance, in the Pd-catalyzed oxidative coupling of o-xylene, a significant inverse solvent isotope effect (kHOAc/kDOAc = 0.31 ± 0.02) was observed when the reaction was performed in deuterated acetic acid, highlighting the role of the solvent in the reaction mechanism. acs.org

Steric effects also play a crucial role. In the facile H/D exchange at aromatic hydrocarbons catalyzed by an iron complex, the deuteration of m-xylene was preferentially observed at the sterically most accessible meta-position, with no deuteration at the more hindered ortho positions. acs.org This regioselectivity, primarily dictated by steric factors, demonstrates how molecular geometry can influence reaction pathways and observed isotope effects. acs.org Similarly, in the dehydrogenation of tertiary amines by pincer-iridium complexes, steric hindrance in the substrate was found to be a significant factor affecting reactivity. nsf.gov

Deuterium Labeling in Organometallic Reaction Mechanisms

Deuterium labeling with compounds like this compound is a cornerstone for investigating the mechanisms of reactions mediated by transition metals. snnu.edu.cn Organometallic chemistry often involves fundamental steps like C-H activation, reductive elimination, and oxidative addition, the understanding of which is greatly enhanced by KIE studies. mlsu.ac.in

C-H activation is a fundamental transformation in organometallic chemistry. chemrxiv.org KIE studies using deuterated arenes are critical for determining whether the C-H bond cleavage is part of the rate-determining step.

The table below summarizes findings from C-H activation studies using deuterated xylenes (B1142099).

Catalyst SystemSubstrate(s)ObservationMechanistic Insight
Palladium with Ac-Gly-OH and Pyridine-derived Ligando-xylene / o-xylene-d10Small primary KIE (kH/kD = 1.8–2.0). chemrxiv.orgC-H activation is part of the overall rate equation. chemrxiv.org
Palladium in Acetic Acido-xylene-d10H/D exchange is significantly faster than product formation. acs.orgC-H activation is reversible. acs.org
Trans-dihydride N-heterocyclic carbene (NHC) Iron Complexm-xylene with benzene-d6Preferential deuteration at the sterically accessible meta-position. acs.orgSteric factors primarily dictate the regioselectivity of C-H activation. acs.org
Pincer-Iridium Complexesp-xylene-d10 (B166488) (as solvent)Dehydrogenation of tertiary amines. nsf.govuva.esThe solvent acts as an inert medium while providing mechanistic information through KIEs. nsf.govuva.es

Reductive elimination and oxidative addition are opposing, fundamental reactions in organometallic chemistry. researchgate.net KIEs are essential for distinguishing between these steps and understanding their mechanisms.

In a study by Jones and co-workers, the reductive elimination of m-xylene from a rhodium complex was investigated. snnu.edu.cn They determined an experimental KIE (kH/kD = 0.51) for the reductive elimination of m-xylene and m-xylene-d1 from Cp*Rh(PMe3)(3,5-C6H3Me2)H and its deuterated analogue. This inverse KIE was shown to result from the combination of an inverse equilibrium isotope effect opposing a small normal KIE for the C-H bond cleavage. snnu.edu.cn This detailed analysis allowed for the dissection of the multi-step process into its constituent parts: coordination, oxidative cleavage, and reductive coupling.

Similarly, mechanistic studies of nickel-catalyzed metathesis between aryl thioethers and aryl nitriles utilized deuterium-labeled complexes to probe the key transmetalation step. These investigations, which included the synthesis and characterization of putative intermediates, provided strong evidence against a migratory insertion mechanism and supported a pathway involving transmetalation between two oxidative addition complexes. ethz.ch

Studies on Isomerization Pathways of Xylenes and Deuterated Analogs

The isomerization of xylenes is a crucial industrial process, primarily aimed at increasing the production of the highly sought-after p-xylene (B151628) isomer. uj.edu.plresearchgate.net The use of deuterated analogs, such as this compound, has been instrumental in elucidating the complex mechanisms of these reactions. acs.orgcapes.gov.br Isotopic labeling studies provide a powerful tool to trace the movement of atoms and differentiate between proposed reaction pathways.

The isomerization of xylenes over various catalysts, particularly zeolites, can proceed through several proposed mechanisms. mdpi.com These include intramolecular pathways, involving methyl group shifts within a single molecule, and intermolecular pathways, which involve the transfer of methyl groups between different molecules. mdpi.com The use of deuterated xylenes helps to distinguish between these mechanisms by tracking the distribution of deuterium in the products.

Research has shown that the isomerization of xylenes, including deuterated variants, is often catalyzed by acid sites on materials like silica-alumina and various zeolites such as ZSM-5, FAU, and MOR. uj.edu.placs.orgosti.gov The nature of the catalyst, including its pore structure and the type and strength of its acid sites, plays a significant role in determining the dominant isomerization pathway and the resulting product distribution. acs.orgmdpi.com

Detailed Research Findings

Studies utilizing deuterated xylenes have provided significant insights into the isomerization process. For instance, experiments with deuterated p-xylene over certain zeolite catalysts have helped to discriminate between unimolecular and bimolecular isomerization mechanisms. uj.edu.placs.org On zeolites like FAU and MOR, both pathways can occur, whereas on others like BEA, a unimolecular 1,2-methyl shift is predominantly observed. uj.edu.placs.org

In the case of ZSM-5, it has been found that xylene isomerization primarily follows an intramolecular mechanism catalyzed by Brønsted acid sites. uj.edu.placs.org The catalytic activity is influenced by the concentration of reactants at these acid sites, which is in turn affected by diffusion within the zeolite's porous structure. uj.edu.placs.org

One study on the vapor-phase isomerization of xylenes over a silica-alumina catalyst indicated that the interconversion of the three isomers occurs consecutively: ortho ↔ meta ↔ para. osti.gov Isotopic studies using deuterium-labeled p-xylene in this research suggested that the isomerization proceeds almost exclusively through intramolecular 1,2 shifts of the methyl groups. osti.gov

Furthermore, investigations into the exchange reactions of m-xylene with deuterium on silica-alumina and alumina (B75360) catalysts have shown that the hydrogen atoms on the aromatic ring exchange at a similar rate, with no significant directing effects from the methyl groups. rsc.org The exchange of hydrogen atoms in the methyl side-groups was found to be considerably slower than the ring exchange. rsc.org

The reaction conditions, such as temperature and pressure, also play a crucial role. For example, a study on m-xylene isomerization over modified HZSM-5 zeolites showed that conversion rates increase with temperature, while the selectivity towards p-xylene can be influenced by the catalyst modification. scialert.net

The table below summarizes findings from various studies on xylene isomerization, highlighting the catalysts used and the mechanistic insights gained, often through the use of deuterated analogs.

CatalystReactant(s)Key FindingsMechanistic Pathway(s)
Silica-alumina with NiXylenes, Deuterated p-xyleneIsomerization proceeds via ortho ↔ meta ↔ para. osti.govPredominantly intramolecular 1,2-methyl shifts. osti.gov
FAU, MOR zeolitesDeuterated p-xyleneBoth uni- and bi-molecular mechanisms can occur. uj.edu.placs.orgUni- and bi-molecular
BEA zeoliteDeuterated p-xyleneOnly unimolecular 1,2-methyl shift observed. uj.edu.placs.orgUnimolecular 1,2-methyl shift
ZSM-5 zeoliteo-Xylene, m-XyleneIsomerization follows an intramolecular mechanism at Brønsted acid sites. uj.edu.placs.orgIntramolecular
Silica-alumina, Aluminam-Xylene, DeuteriumRing hydrogen exchange is faster than side-group exchange. rsc.org---
Modified HZSM-5m-XyleneConversion increases with temperature; selectivity is influenced by catalyst modification. scialert.net---

These studies collectively demonstrate the power of using deuterated compounds like this compound to unravel the intricate details of xylene isomerization, providing a foundation for optimizing catalytic processes for the production of specific xylene isomers.

Role of M Xylene D10 in Metabolic Pathway Elucidation and Biotransformation Research

Tracing Metabolic Fates of Aromatic Hydrocarbons in Biological Systems

The isotopic labeling of m-xylene (B151644) with deuterium (B1214612) enables scientists to distinguish it from its naturally occurring, non-deuterated counterpart. This distinction is crucial for tracing the metabolic fate of the compound in complex biological matrices.

Studies using deuterated m-xylene have been instrumental in confirming these initial reactions. When permeabilized cells of Azoarcus sp. strain T were provided with deuterium-labeled m-xylene and fumarate (B1241708), the formation of deuterium-labeled (3-methylbenzyl)succinate was observed. nih.gov This provided direct evidence for the proposed initial step of anaerobic m-xylene oxidation in this bacterium. nih.gov

A significant finding from these studies was the observation of a deuterium kinetic isotope effect. The formation of (3-methylbenzyl)succinate from unlabeled m-xylene was approximately three times faster than from deuterium-labeled m-xylene. nih.gov This suggests that the breaking of a carbon-hydrogen bond on the methyl group is a rate-determining step in this initial reaction. nih.gov

In occupational and environmental settings, exposure often occurs to a mixture of xylene isomers (o-, m-, and p-xylene). Understanding how the human body metabolizes these different isomers is important for toxicology and health risk assessment. Research suggests that the metabolism of m-xylene may occur preferentially over the other isomers. nih.gov

Following exposure to mixed xylenes (B1142099), the urinary excretion of m-methylhippuric acid (m-MHA), the main metabolite of m-xylene, was found to be favored over the metabolites of o- and p-xylene (B151628). nih.gov This preferential excretion of m-MHA was observed to be independent of the specific isomeric composition of the airborne xylene, suggesting a metabolic preference for the m-isomer. nih.gov While the exact step where this preference occurs is not fully clear, it highlights the potential for metabolic interactions between the xylene isomers. nih.gov

The use of deuterated compounds like m-xylene-d10 is invaluable for unequivocally identifying metabolites and degradation products in complex environmental samples. In studies of BTEX (benzene, toluene (B28343), ethylbenzene, and xylenes) contaminated aquifers, deuterated toluene and xylene have been used to track their anaerobic transformation. oregonstate.edunih.gov

The detection of deuterated transformation products, such as deuterated benzylsuccinic acid analogues, provides direct and unambiguous evidence of in-situ anaerobic metabolism of these compounds. oregonstate.edunih.gov This approach allows researchers to measure the rate of transformation even in the presence of existing background contamination from non-deuterated BTEX compounds. oregonstate.edu

In laboratory studies with Azoarcus sp. strain T, the use of deuterium-labeled m-xylene led to the clear identification of deuterium-labeled (3-methylbenzyl)succinate as a key intermediate in the anaerobic degradation pathway. nih.gov Further oxidation of this intermediate was shown to lead to the formation of E-(3-methylphenyl)itaconate and ultimately 3-methylbenzoate. nih.gov

Applications in Pharmacokinetic Research

Pharmacokinetics is the study of how the body absorbs, distributes, metabolizes, and excretes drugs and other chemical substances. Deuterated compounds are frequently used in this field to gain a deeper understanding of these processes.

The substitution of hydrogen with deuterium can influence the metabolic stability of a compound. This is due to the "kinetic isotope effect," where the heavier deuterium atom forms a stronger bond with carbon than hydrogen. This can slow down metabolic reactions that involve the breaking of this bond.

In the case of m-xylene, a threefold slower metabolism was observed for deuterated this compound compared to its non-deuterated form in certain microbial systems. oregonstate.edu This demonstrates how deuteration can impact the rate of metabolic breakdown. While not directly a pharmacokinetic study in the traditional sense, this principle has significant implications for how a deuterated compound might behave in a biological system, potentially leading to increased stability and bioavailability.

Enzymatic and Microbial Degradation Pathways of Deuterated Xylenes

The biodegradation of xylenes is a key process in the natural attenuation of petroleum hydrocarbon contamination. Microorganisms have evolved a variety of enzymatic pathways to break down these compounds.

Under anaerobic conditions, a common initial step in the degradation of xylenes by some bacteria is the addition of the methyl group to a molecule of fumarate, catalyzed by the enzyme benzylsuccinate synthase or a similar enzyme. nih.gov As previously mentioned, studies with Azoarcus sp. strain T and deuterated m-xylene have been pivotal in elucidating this pathway, demonstrating the formation of (3-methylbenzyl)succinate. nih.gov

The subsequent steps involve the oxidation of this initial product. In the presence of succinyl-CoA and nitrate (B79036), (3-methylbenzyl)succinate is oxidized to E-(3-methylphenyl)itaconate and 3-methylbenzoate. nih.gov This pathway is analogous to the anaerobic degradation pathway of toluene. nih.gov

Under aerobic conditions, the degradation of xylenes typically proceeds through oxidation of one of the methyl groups by a class of enzymes called xylene monooxygenases. This leads to the formation of methylbenzyl alcohol, which is further oxidized to methylbenzaldehyde and then to toluic acid. nih.gov The aromatic ring is then typically cleaved by dioxygenase enzymes. nih.gov While the provided search results focus heavily on anaerobic pathways, the principles of using deuterated isotopes to trace metabolic fates would be equally applicable to studying these aerobic degradation routes.

Anaerobic and Aerobic Degradation Mechanisms

The biodegradation of m-xylene can proceed through distinct pathways under anaerobic and aerobic conditions. The use of this compound has been instrumental in clarifying the initial steps of these degradation routes.

Anaerobic Degradation:

Under anoxic conditions, the anaerobic degradation of m-xylene is primarily initiated by the addition of a fumarate molecule to one of the methyl groups. This reaction is catalyzed by the enzyme benzylsuccinate synthase. Studies utilizing deuterated m-xylene have been pivotal in confirming this mechanism. The initial reaction involves the formation of (3-methylbenzyl)succinate, which is then further metabolized through a series of reactions analogous to fatty acid β-oxidation.

The proposed pathway for the anaerobic degradation of m-xylene involves the following key steps:

Fumarate Addition: The process begins with the addition of fumarate to a methyl group of m-xylene, forming (3-methylbenzyl)succinate. This initial activation is a critical step in the anaerobic catabolism of xylenes.

Conversion to Coenzyme A Thioester: The (3-methylbenzyl)succinate is then activated to its corresponding coenzyme A (CoA) thioester.

β-Oxidation-like Steps: The molecule subsequently undergoes a series of reactions that resemble the β-oxidation of fatty acids, leading to the eventual cleavage of the aromatic ring and complete mineralization to carbon dioxide.

The use of this compound has helped to confirm that the abstraction of a hydrogen atom from a methyl group is a key part of the initial enzymatic step.

Aerobic Degradation:

In the presence of oxygen, microorganisms employ different enzymatic strategies to degrade m-xylene. The two primary aerobic degradation pathways are initiated by monooxygenases and dioxygenases.

Monooxygenase Pathway: Xylene monooxygenase initiates the degradation by hydroxylating one of the methyl groups of m-xylene to form 3-methylbenzyl alcohol. This is then further oxidized to 3-methylbenzaldehyde (B113406) and subsequently to 3-methylbenzoic acid. The aromatic ring is later cleaved, typically through a meta-cleavage pathway.

Dioxygenase Pathway: Toluene dioxygenases can attack the aromatic ring of m-xylene, leading to the formation of a cis-dihydrodiol. This is then dehydrogenated to form a substituted catechol, which subsequently undergoes ring cleavage.

Isotope studies with deuterated xylenes have been crucial in investigating the mechanisms of these oxygenase enzymes. For instance, the presence of a significant kinetic isotope effect (see section 5.3.2) during the hydroxylation of the methyl group provides strong evidence for the C-H bond cleavage being a rate-limiting step in the monooxygenase pathway.

Table 1: Comparison of Anaerobic and Aerobic Degradation Mechanisms of m-Xylene

FeatureAnaerobic DegradationAerobic Degradation
Oxygen Requirement AbsentPresent
Initial Enzymatic Attack Addition of fumarate to a methyl groupHydroxylation of a methyl group or the aromatic ring
Key Initial Enzyme Benzylsuccinate synthaseXylene monooxygenase or Toluene dioxygenase
Initial Intermediate (3-methylbenzyl)succinate3-methylbenzyl alcohol or a cis-dihydrodiol
Role of this compound Elucidating the initial fumarate addition step and identifying the rate-determining step.Investigating C-H bond cleavage in methyl group hydroxylation and the mechanism of ring oxidation.

Enzyme Activity and Isotope Effects in Biocatalysis

The use of this compound is particularly insightful for studying enzyme activity and kinetic isotope effects (KIEs), which occur when the isotopic substitution of an atom in a reactant molecule affects the rate of a chemical reaction.

Anaerobic Biocatalysis:

In the anaerobic degradation of m-xylene by the denitrifying bacterium Azoarcus sp. strain T, the initial reaction is catalyzed by (3-methylbenzyl)succinate synthase. A significant deuterium kinetic isotope effect was observed when comparing the reaction rates of unlabeled m-xylene and deuterated m-xylene. This KIE indicates that the cleavage of a C-H bond in one of the methyl groups is the rate-determining step in this enzymatic reaction. The observation of a slower reaction rate with this compound provides direct evidence for the mechanism of this novel fumarate addition reaction.

Aerobic Biocatalysis:

In aerobic pathways, KIEs have been observed in studies of cytochrome P450 enzymes, a class of monooxygenases involved in the hydroxylation of xylenes. For the benzylic hydroxylation of m-xylene catalyzed by CYP2E1, a primary isotope effect (kH/kD) of 6.65 was observed. nih.gov This large KIE suggests that the abstraction of a hydrogen atom from the methyl group is the rate-limiting step in the catalytic cycle of this enzyme. nih.gov

Similarly, studies on toluene 4-monooxygenase, which can hydroxylate the aromatic ring of p-xylene, have shown an inverse isotope effect when the ring is deuterated. nih.gov This suggests a change in hybridization from sp2 to sp3 at the carbon atom undergoing hydroxylation, providing insight into the mechanism of electrophilic attack on the aromatic ring. nih.gov

Table 2: Kinetic Isotope Effects in the Biocatalysis of m-Xylene and Related Compounds

Degradation PathwayEnzyme/Enzyme SystemSubstrateObserved Kinetic Isotope Effect (kH/kD)Significance
Anaerobic(3-methylbenzyl)succinate synthasem-Xylene~3Indicates that C-H bond cleavage is the rate-determining step in the fumarate addition reaction.
Aerobic (Monooxygenase)Cytochrome P450 (CYP2E1)m-Xylene6.65 nih.govConfirms that C-H bond breaking during methyl group hydroxylation is the rate-limiting step. nih.gov
Aerobic (Monooxygenase)Toluene 4-monooxygenasep-Xylene (ring deuterated)0.735 (inverse) nih.govSuggests a change in carbon hybridization during aromatic ring hydroxylation. nih.gov

Environmental Fate and Transport Studies Utilizing M Xylene D10 As a Tracer

Investigating Volatilization Processes of Deuterated Aromatic Hydrocarbons in Environmental Media

Volatilization is a primary mechanism for the transport of volatile organic compounds (VOCs) like xylene from contaminated soil and water into the atmosphere. epa.govarmar-europa.de The rate of this process is governed by the compound's vapor pressure and Henry's Law constant, which dictates its partitioning between water and air. epa.gov Because the substitution of hydrogen with deuterium (B1214612) has a negligible effect on these physical-chemical properties, m-xylene-d10 evaporates at virtually the same rate as natural m-xylene (B151644).

In research settings, this compound can be introduced as a tracer to quantify volatilization rates under specific environmental conditions. By measuring its rate of disappearance from a liquid or solid matrix and its appearance in the gas phase, scientists can build more accurate models of air-water and soil-air exchange. This is particularly important in assessing human exposure risks and the atmospheric transport of pollutants from spill sites. rsc.org While direct studies detailing the volatilization of this compound are specific to experimental designs, the principles are based on broader research into the volatilization of aromatic hydrocarbons and the use of deuterated compounds as standards to ensure analytical accuracy. epa.govresearchgate.net The loss of volatile deuterated products is a known challenge in their synthesis and handling, underscoring their tendency to volatilize, similar to their non-deuterated analogs. researchgate.net

Adsorption and Desorption Dynamics in Soil and Aquatic Environments with Deuterated Tracers

The movement of xylene isomers in the subsurface is significantly influenced by their tendency to adsorb to soil particles and organic matter. epa.govarmar-europa.de This process can retard the migration of contaminants in groundwater but also create a long-term source of pollution as the compound slowly desorbs back into the water. Understanding these dynamics is critical for predicting the extent of a contaminant plume and the effectiveness of remediation efforts.

Deuterated tracers such as this compound are invaluable for studying these adsorption and desorption processes. Researchers frequently use deuterated compounds, including this compound, as "surrogate standards" in the analysis of environmental samples. oregonstate.edu In this application, a known amount of the deuterated compound is added to a soil or water sample before extraction and analysis. It is assumed that the deuterated surrogate behaves identically to the native (non-deuterated) analyte during these procedures. Any loss of the surrogate during the process is indicative of the loss of the native analyte, allowing for correction of the final reported concentration. This practice relies on the principle that the adsorptive and desorptive characteristics of this compound are the same as those of m-xylene.

Studies investigating the adsorptive performance of materials like bentonite (B74815) clay for xylene removal provide the foundational data on the interactions between the chemical and solid media. researchgate.net By using this compound in such experiments, scientists can differentiate the experimentally introduced tracer from any background xylene, enabling precise measurement of adsorption/desorption kinetics and equilibrium partitioning without confounding variables.

Biodegradation Studies in Subsurface Environments using this compound

One of the most powerful applications of this compound is in the study of in-situ biodegradation, particularly in anoxic (oxygen-depleted) subsurface environments. Many petroleum-contaminated aquifers are anaerobic, and the natural attenuation of contaminants like xylene depends on microorganisms that can break them down using alternative electron acceptors such as nitrate (B79036) or sulfate. researchgate.netnih.gov

Demonstrating that this process is occurring in the field can be challenging. The use of deuterated tracers provides unequivocal evidence. In a technique known as a "push-pull" test, a solution containing a deuterated substrate like this compound, along with a conservative tracer (e.g., bromide) and an electron acceptor (e.g., nitrate), is injected into a monitoring well. nih.gov After a period of incubation in the aquifer, the water is extracted and analyzed.

The key to this method is identifying the unique, deuterated metabolites produced by microbial activity. For example, the anaerobic degradation of toluene (B28343) and xylene is known to be initiated by the addition of the methyl group to fumarate (B1241708), forming benzylsuccinic acid or methylbenzylsuccinic acid, respectively. Field studies using deuterated toluene-d8 (B116792) and o-xylene-d10 (B166450) have successfully detected the formation of their corresponding deuterated benzylsuccinic acid analogues in groundwater. nih.gov The detection of these deuterated metabolites provides definitive proof of in-situ biodegradation and allows for the calculation of transformation rates. nih.gov This approach allows researchers to distinguish between contaminant loss due to degradation versus simple dilution or sorption.

Research Findings from Deuterated Tracer Studies in Anaerobic Aquifers
Deuterated Tracer UsedKey Metabolite DetectedSignificanceReference
Toluene-d8Deuterated benzylsuccinic acid (BSA-d8)Provided unequivocal evidence of in-situ anaerobic toluene biodegradation. nih.gov
o-Xylene-d10Deuterated o-methylbenzylsuccinic acid (o-methyl-BSA-d10)Demonstrated anaerobic o-xylene (B151617) transformation and allowed for calculation of degradation rates. nih.gov
This compound(3-methylbenzyl)succinateUsed to study the initial enzymatic steps in anaerobic m-xylene oxidation by specific bacterial strains.

Modeling and Monitoring Approaches for Contaminant Fate and Transport with Isotopic Labeling

Numerical models are essential tools for predicting the long-term behavior of contaminant plumes in groundwater. These models simulate processes like advection, dispersion, sorption, and biodegradation. The accuracy of these models is highly dependent on the quality of the input data. Isotopic labeling with compounds like this compound provides high-quality data for calibrating and validating these models.

By using deuterated tracers in field experiments, researchers can obtain precise rates for key attenuation processes. For instance, the degradation rates calculated from the "push-pull" tests described previously can be directly incorporated into a contaminant transport model to improve its predictive accuracy. nih.gov

Furthermore, combining the use of deuterated tracers with compound-specific isotope analysis (CSIA) offers a more comprehensive understanding of contaminant attenuation. CSIA measures the subtle shifts in the natural isotopic ratios (e.g., ¹³C/¹²C) of the contaminant itself, which can indicate the extent of biodegradation. A transport model can be used to account for concentration changes due to physical processes like dilution, while CSIA and deuterated tracer data can quantify the contribution of biodegradation. This integrated approach, using stable isotope tools for monitoring, provides multiple lines of evidence for assessing the effectiveness of natural attenuation and other remediation strategies.

Theoretical and Computational Chemistry Approaches Applied to M Xylene D10

Density Functional Theory (DFT) Calculations for Molecular Interactions and Selectivity

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the behavior of m-xylene-d10, particularly its interactions with other molecules and its selective recognition.

Modeling Host-Guest Interactions (e.g., with Metal-Organic Frameworks)

The separation of xylene isomers is a significant industrial challenge due to their similar physical and chemical properties. nih.govresearchgate.netacs.org Metal-Organic Frameworks (MOFs) have shown promise in selectively identifying and encapsulating m-xylene (B151644) from its isomers. nih.govresearchgate.netacs.org DFT calculations have been instrumental in understanding the underlying mechanisms of this selectivity.

In a study involving luminescent d10 MOFs, DFT calculations revealed that the remarkable selectivity for m-xylene is primarily due to its high dipole moment. nih.govresearchgate.netacs.org This enhanced dipole moment leads to a stronger π-π interaction with the co-ligand of the MOF. nih.govresearchgate.netacs.org The research synthesized Cd²⁺- and Zn²⁺-based luminescent MOFs for the selective identification of m-xylene. nih.govresearchgate.netacs.org X-ray structural analysis further confirmed that a Zn²⁺-MOF can selectively encapsulate m-xylene within its framework. nih.govresearchgate.netacs.org This combined theoretical and experimental approach highlights the potential of these MOFs for practical applications in m-xylene separation. nih.govresearchgate.netacs.org

The functionalization of MOFs by modifying ligands is a key strategy for creating high-performance materials. researchgate.net Adding functional groups, such as methyl groups, near the primary interaction sites can significantly enhance the adsorption capacity for guest molecules. researchgate.net These modifications can increase the hydrophobicity, stability, and electron density of the MOF, leading to stronger interactions with guest molecules through mechanisms like hydrogen bonding and π-π stacking. researchgate.net

Computational studies have also been employed to investigate the sieving of xylene isomers using polymer-metal-organic frameworks (polyMOFs). nih.gov These studies have shown that the specific arrangement of bridging alkyl chains within the pores can lead to sharp molecular separation between p-xylene (B151628) and other benzene (B151609) derivatives. nih.gov

Analysis of Molecular Orbital Energies and Electronic Structures

DFT calculations are also crucial for analyzing the molecular orbital energies and electronic structures of xylene isomers, which helps to explain their interaction with host materials. For instance, in the context of luminescent MOFs, the fluorescence enhancement observed upon interaction with m-xylene is attributed to the inhibition of a photoinduced electron transfer process. nih.govresearchgate.netacs.org This inhibition is a result of the comparable molecular orbital energies of m-xylene relative to its ortho and para isomers. nih.govresearchgate.netacs.org

Theoretical studies have investigated the vertical and adiabatic ionization energies, as well as the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), for neutral xylene isomers and their singly charged cation radicals. selcuk.edu.tr These calculations show that the neutral molecular energies increase in the order of ortho > meta > para. selcuk.edu.tr The analysis of molecular orbitals helps in understanding the electronic properties that govern the interactions and reactivity of these isomers. uwosh.edu

Molecular Dynamics Simulations for Isotopic Systems

While specific molecular dynamics (MD) simulation studies focusing solely on this compound are not extensively detailed in the provided search results, the principles of MD are broadly applicable to isotopic systems. MD simulations are a powerful computational method for studying the physical movements of atoms and molecules over time. dovepress.com For isotopic systems like this compound, MD can be used to investigate how the increased mass of deuterium (B1214612) compared to protium (B1232500) affects the dynamics of the molecule.

These simulations can provide insights into:

Vibrational properties: The change in mass directly influences the vibrational frequencies of C-D bonds compared to C-H bonds.

Diffusion and transport properties: The mass difference can affect how the molecule moves through a medium or within a porous material like a MOF.

A high-pressure neutron powder diffraction study on perdeuterated para-xylene (p-xylene-d10) utilized dispersion-corrected DFT calculations to support the experimental findings, demonstrating the synergy between computational and experimental techniques in studying deuterated systems. acs.org Similarly, MD simulations could be employed to study the behavior of this compound under various conditions, complementing experimental data.

Quantum Chemical Methods in Elucidating Reaction Mechanisms and Isotope Effects

Quantum chemical methods are fundamental in understanding the intricate details of reaction mechanisms and the origins of kinetic isotope effects (KIEs) involving deuterated compounds like this compound.

Transition State Theory and Deuterium Substitution

Transition state theory is a cornerstone for calculating reaction rate constants and understanding how isotopic substitution affects them. researchgate.netprinceton.edu The substitution of hydrogen with deuterium in m-xylene leads to a change in the zero-point energy (ZPE) of the C-D bond compared to the C-H bond. princeton.edu This difference in ZPE between the ground state and the transition state is a primary determinant of the kinetic isotope effect. princeton.edu

In a study on the reductive elimination of m-xylene from an organometallic complex, an inverse kinetic isotope effect (kH/kD = 0.51) was observed for the dissociation of m-xylene and m-xylene-d1. snnu.edu.cnscribd.com This inverse KIE was explained as a combination of an inverse equilibrium isotope effect opposing a small normal kinetic isotope effect for the C-H bond cleavage. snnu.edu.cnscribd.com Such detailed analyses, often supported by computational modeling, are crucial for correctly interpreting experimental KIEs and elucidating complex reaction pathways. snnu.edu.cnscribd.com

Furthermore, H/D exchange experiments are a powerful tool for probing reaction mechanisms. For instance, in the palladium-catalyzed oxidative coupling of o-xylene-d10 (B166450), H/D exchange was found to occur much faster than the biaryl product formation, providing insights into the C-H activation step. acs.org

Computational Studies on Isomer Differentiation and Recognition

The selective recognition and differentiation of xylene isomers is a significant challenge where computational studies have provided invaluable guidance. nih.govresearchgate.netacs.orgacs.org

As discussed previously, DFT calculations have been pivotal in explaining the selective binding of m-xylene to certain MOFs. nih.govresearchgate.netacs.org The calculations demonstrated that the higher dipole moment of m-xylene enhances its π-π interaction with the MOF's organic linker, leading to its selective encapsulation. nih.govresearchgate.netacs.org This theoretical understanding is crucial for the rational design of new materials with tailored selectivity for specific isomers.

Computational studies have also revealed that subtle structural features can be exploited for isomer separation. For example, in polyMOFs, the specific positioning of bridging alkyl chains within the pores was computationally shown to be the reason for the sharp molecular sieving of p-xylene from other isomers. nih.gov These findings underscore the power of computational chemistry to predict and explain the performance of materials for isomer separation, guiding experimental efforts toward more efficient and effective solutions. nih.gov

Future Research Directions and Emerging Applications

Novel Deuteration Strategies and Methodologies

The synthesis of deuterated compounds is foundational to their application. Historically, methods often involved harsh conditions or expensive reagents. However, current research is focused on developing more efficient, cost-effective, and selective deuteration strategies. These novel approaches are critical for producing high-purity m-Xylene-d10 and other deuterated aromatics, making them more accessible for widespread research.

Emerging methodologies often utilize advanced catalytic systems to facilitate hydrogen-deuterium (H/D) exchange. For instance, ruthenium-catalyzed C-H activation presents a promising avenue for the hydrogen isotope exchange of aromatic compounds. nih.gov This method can achieve high levels of deuteration under relatively mild conditions. Another innovative approach involves the reductive deuteration of aromatic esters, which uses reagents like samarium(II) iodide in combination with deuterium (B1214612) oxide (D₂O) as the deuterium source. organic-chemistry.org This technique is noted for its high deuterium incorporation and tolerance of various functional groups. organic-chemistry.org

Furthermore, the development of flow synthesis methods, often coupled with microwave technology, is set to revolutionize the production of deuterated compounds. tn-sanso.co.jp This approach enhances reaction efficiency and production throughput, addressing long-standing challenges of small-scale capacity and high costs associated with traditional batch synthesis. tn-sanso.co.jp These new production technologies are expected to lower the cost and increase the availability of this compound.

Table 1: Comparison of Novel Deuteration Methodologies for Aromatic Compounds

MethodologyCatalyst/Reagent ExampleDeuterium SourceKey Advantages
Catalytic C-H Activation Ruthenium or Rhodium Complexes nih.govacs.orgDeuterium Oxide (D₂O)High selectivity, cost-efficient alternative to iridium catalysts. nih.gov
Reductive Deuteration Samarium(II) Iodide (SmI₂) organic-chemistry.orgDeuterium Oxide (D₂O)High deuterium incorporation (>95%), mild reaction conditions. organic-chemistry.org
Flow Synthesis Platinum on Alumina (B75360) tn-sanso.co.jpDeuterium Oxide (D₂O)Increased production throughput, enhanced reaction efficiency, potential for automation. tn-sanso.co.jp
Transfer Hydrodeuteration Copper Catalysts proquest.comDeuterated DonorsAvoids flammable deuterium gas, offers tunable reaction conditions. proquest.com

Advancements in Analytical Techniques for Deuterated Compounds

The utility of this compound as an internal standard and tracer is directly linked to the analytical techniques capable of detecting and quantifying it with high precision and sensitivity. Continuous innovation in analytical instrumentation is expanding the capabilities of researchers to utilize deuterated compounds in complex matrices.

High-resolution mass spectrometry (MS) is at the forefront of these advancements. nih.govbiorxiv.org Techniques such as isotope-dilution mass spectrometry, when coupled with high-resolution instruments like Orbitrap, allow for highly accurate quantification of analytes by correcting for matrix effects and variations during sample preparation. nih.govtexilajournal.comclearsynth.com The distinct mass of this compound allows it to be easily differentiated from its non-deuterated counterpart, making it an ideal internal standard in quantitative liquid chromatography-mass spectrometry (LC-MS) analysis. semanticscholar.org

In parallel, Nuclear Magnetic Resonance (NMR) spectroscopy continues to evolve. While proton (¹H) NMR is a standard technique, Deuterium (²H) NMR is proving to be a valuable tool for the direct analysis of highly deuterium-enriched compounds. sigmaaldrich.com It provides clean spectra by making proton signals transparent and can be used to verify isotopic enrichment. sigmaaldrich.com Furthermore, the use of deuterated solvents is standard practice in ¹H NMR to prevent solvent signals from interfering with the analysis of the sample. tcichemicals.comstudymind.co.uk Advanced techniques like nanoscale secondary ion mass spectrometry (NanoSIMS) are also emerging, enabling the imaging of deuterated tracers within biological tissues at a subcellular level, opening new frontiers in metabolic studies. nih.gov

Table 2: Advanced Analytical Techniques for Deuterated Compounds

TechniqueAbbreviationPrinciple of OperationApplication for this compound
High-Resolution Mass Spectrometry HRMSMeasures mass-to-charge ratio with very high accuracy, allowing differentiation of isotopologues.Precise quantification as an internal standard in complex samples like blood or environmental matrices. nih.govtexilajournal.com
Deuterium Nuclear Magnetic Resonance ²H NMR or D-NMRObserves the nuclear magnetic resonance of deuterium nuclei.Direct characterization, purity assessment, and determination of deuterium enrichment levels. sigmaaldrich.com
Nanoscale Secondary Ion Mass Spectrometry NanoSIMSAn imaging technique that measures the elemental and isotopic composition of a surface with high spatial resolution.Potentially tracking the distribution of this compound as a tracer in biological cells or tissues. nih.gov

Expanded Applications in Environmental and Biochemical Tracing

The non-radioactive and stable nature of deuterium makes this compound an excellent tracer for a variety of scientific investigations. Its applications are expanding beyond traditional analytical chemistry into complex environmental and biological systems.

In environmental science, deuterated compounds are invaluable for tracking the fate and transport of pollutants. moravek.com For example, this compound can be used to trace the movement of industrial solvents in groundwater or to study their degradation pathways in soil. isotope.comzeochem.com Its use in hydrology allows for the mapping of water movement in aquifers and the monitoring of processes like hydraulic fracturing, without introducing radioactive or harmful substances into the environment. isotope.com

In the biochemical and pharmaceutical realms, the use of stable isotope-labeled compounds is integral to drug metabolism and pharmacokinetic (DMPK) studies. moravek.comsymeres.com By using this compound as an internal standard, researchers can accurately quantify drug metabolites in biological samples such as plasma or urine. texilajournal.com Looking forward, deuterated tracers could play a larger role in metabolomics, helping to elucidate complex metabolic pathways and understand the biochemical mechanisms of disease. moravek.comdataintelo.com This allows for a deeper understanding of how the body absorbs, distributes, metabolizes, and excretes chemical compounds. moravek.com

Interdisciplinary Approaches in Deuterated Aromatic Compound Research

The future of research involving this compound lies in interdisciplinary collaboration. The challenges being addressed, from environmental contamination to drug development, are multifaceted and require expertise from various scientific fields.

For instance, the development of new environmental remediation strategies requires the combined knowledge of synthetic chemists (to create tracers), environmental scientists (to design and interpret field studies), and analytical chemists (to measure the tracers with precision). duke.edu Similarly, advancing personalized medicine involves collaboration between pharmacologists, biochemists, and analytical scientists to understand how individuals metabolize drugs, with deuterated standards being a key part of the analytical workflow. dataintelo.compolarismarketresearch.com

Institutions are fostering these collaborations through interdisciplinary research centers that bring together experts in materials science, ecotoxicology, environmental engineering, and risk assessment. duke.edu This integrated approach ensures that the development and application of tools like this compound are not conducted in isolation but are part of a larger, coordinated effort to solve complex scientific problems. youtube.com The synthesis of novel deuterated compounds, their analysis with cutting-edge instrumentation, and their application in real-world biological and environmental systems represent a continuum of research that thrives on interdisciplinary synergy.

Q & A

Q. How do rotational constants of this compound differ from its non-deuterated counterpart, and what implications does this have for spectral analysis?

  • Methodological Answer : Deuterated methyl groups (CD₃) increase the moment of inertia (Iₐ) by ~2x compared to CH₃, narrowing internal rotation splittings. For this compound, rotational constants (A, B, C) are systematically lower than m-Xylene due to increased mass (e.g., A = 2896.1195 MHz vs. 3572.1117 MHz for m-Xylene). This necessitates adjustments in centrifugal distortion models (e.g., Watson A-reduction) during spectral fitting to account for isotopic effects .

Advanced Research Questions

Q. How can unresolved hyperfine structures in the microwave spectra of this compound be resolved to assign internal rotation states?

  • Methodological Answer : At low rotational quantum numbers (J), hyperfine splitting from ten deuterium nuclei broadens spectral lines. Resolution improves at higher J due to reduced Doppler broadening. Assignments require analyzing the inertial defect (Δ = I_cI_aI_b) derived from A₁ and A₂ species transitions. For example, Δ = −0.21 uŲ for this compound indicates a planar structure, aiding in distinguishing internal rotation substates (e.g., s = 0 to s = 5) .

Q. What methodologies are effective for determining the internal rotation barrier (V₃) of this compound, and how do results compare with computational predictions?

  • Methodological Answer : The reduced barrier (s) and V₃ are calculated using second-order perturbation theory and centrifugal distortion constants (Table 5). For this compound, V₃ = 39.8(5) J/mol, derived from rotational constants and inertial defects. Computational methods (e.g., Gaussian software) often overestimate V₃ due to approximations in torsional potential modeling. Experimental validation via FTMW spectroscopy with supersonic beam cooling (0.5% this compound in argon) minimizes thermal noise, improving accuracy .

Q. How do contradictions in reported rotational constants for this compound arise, and how can they be reconciled in meta-analyses?

  • Methodological Answer : Discrepancies often stem from differences in centrifugal distortion models (e.g., Watson A-reduction vs. TTWF program outputs). For instance, A rotational constants vary by ±0.0017 MHz between studies due to line-broadening effects. Meta-analyses should standardize datasets using high-precision FTMW spectra (6–26.5 GHz range) and exclude studies with incomplete replication details (e.g., missing backing pressure or isotopic purity data) .

Q. What experimental design optimizes the detection of internal rotation multiplets in low-barrier two-top molecules like this compound?

  • Methodological Answer : Use molecular beam FTMW spectroscopy with supersonic cooling (argon carrier gas at 50 kPa) to suppress thermally populated states. Focus on AA rotational transitions (e.g., J = 3₁₃ → 2₀₂) where Doppler splitting is minimal. For this compound, internal rotation splittings (~400 MHz) are resolvable only at J ≥ 10, requiring high-resolution scans (≤5 kHz step size) and iterative fitting of centrifugal distortion parameters (e.g., D_J, D_JK) .

Data Analysis and Interpretation

Q. How should researchers handle centrifugal distortion constants when modeling the rotational spectrum of this compound?

  • Methodological Answer : Centrifugal distortion constants (e.g., D_J, D_JK) must be included in Watson’s A-reduction Hamiltonian to account for non-rigidity. For this compound, D_J = 0.0023(1) kHz and D_JK = −0.078(3) kHz were derived from 27 measured transitions. Omission leads to errors in V₃ estimation exceeding 15%. Use programs like SPFIT/SPCAT or custom scripts to iteratively refine distortion parameters .

Q. What statistical approaches are recommended for quantifying uncertainty in internal rotation parameters like s and V₃?

  • Methodological Answer : Employ error propagation analysis combining uncertainties in rotational constants (σ_A, σ_B) and inertial defects (σ_Δ). For this compound, Monte Carlo simulations (10⁴ iterations) yield V₃ = 39.8 ± 0.5 J/mol. Correlation matrices (e.g., Table 6) reveal strong coupling between A and B constants, necessitating covariance-weighted fitting to avoid overestimating precision .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.